![molecular formula C7H9Cl2N3 B1418359 4-Chlor-5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-hydrochlorid CAS No. 1172808-59-1](/img/structure/B1418359.png)

4-Chlor-5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-hydrochlorid

Übersicht

Beschreibung

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „4-Chlor-5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-hydrochlorid“, mit Fokus auf einzigartige Anwendungen:

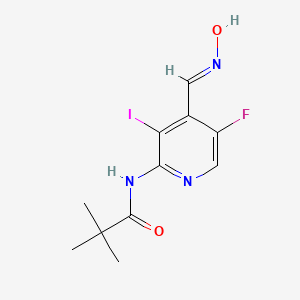

Entwicklung von Erk-Inhibitoren

Diese Verbindung wurde bei der Entdeckung und Optimierung einer Reihe von Tetrahydropyridopyrimidin-basierten Inhibitoren der extrazellulären signalregulierten Kinase (Erks) verwendet. Diese Inhibitoren zeigen eine potente und selektive Hemmung von Erk2 und eine Herunterregulierung der Phospho-RSK-Spiegel in HepG2-Zellen und Tumortumoren .

Synthetische Methoden für Tetrahydroptersäure-Derivate

Die Verbindung dient als Ausgangsmaterial für die mehrstufige Synthese von Tetrahydroptersäure-Derivaten, die in verschiedenen biochemischen Prozessen wichtig sind .

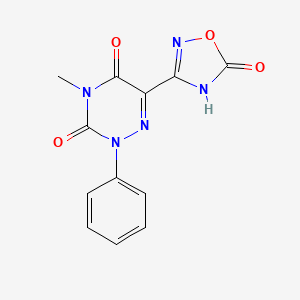

Potenzielle EGFR-Inhibitoren

Neuartige 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-carboxylatsäurederivate, die aus dieser Verbindung synthetisiert wurden, wurden als potenzielle EGFR-Inhibitoren mit Antitumoraktivität bewertet .

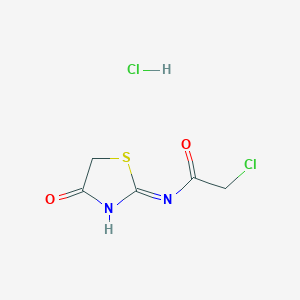

Chemische Synthese und Reaktionen

Die Strukturmerkmale und Reaktionen der Verbindung werden zur Entwicklung synthetischer Methoden innerhalb der Chemie der bicyclischen 6-6-Systeme untersucht .

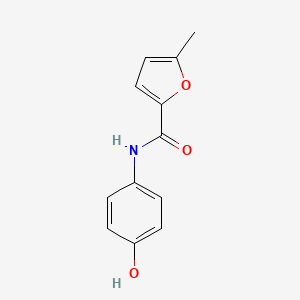

Pharmazeutische Forschung

Sie wird auch in der pharmazeutischen Forschung zur Entwicklung neuer Therapeutika eingesetzt, da sie über strukturelle Eigenschaften und Reaktivität verfügt .

Material Sicherheit und Handhabung

Informationen über die Sicherheit, Handhabung und technische Dokumente zu dieser Verbindung sind für Forscher, die mit ihr in verschiedenen Anwendungen arbeiten, von entscheidender Bedeutung .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is the extracellular signal-regulated kinase (Erk) . Erk is a key component in the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, Erk, by inhibiting its activity . This inhibition results in a decrease in the phosphorylation of Ribosomal S6 Kinase (RSK) levels in HepG2 cells and tumor xenografts . This interaction disrupts the normal functioning of the MAPK pathway, leading to changes in cellular processes .

Biochemical Pathways

The compound primarily affects the MAPK/Erk pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cell proliferation, differentiation, and survival . By inhibiting Erk, the compound disrupts this pathway, potentially leading to the inhibition of cell proliferation and induction of cell death .

Result of Action

The inhibition of Erk by 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride leads to a decrease in the phosphorylation of RSK levels in HepG2 cells and tumor xenografts . This could potentially lead to the inhibition of cell proliferation and induction of cell death .

Biochemische Analyse

Biochemical Properties

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), leading to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This interaction highlights the compound’s potential as a selective inhibitor in biochemical studies.

Cellular Effects

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of Erk2 results in altered cell signaling, which can impact cell proliferation and survival . Additionally, its effects on gene expression and cellular metabolism make it a valuable tool for studying cellular responses to biochemical stimuli.

Molecular Mechanism

The molecular mechanism of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to Erk2, inhibiting its activity and leading to a reduction in downstream signaling events . This inhibition can result in decreased cell proliferation and increased apoptosis, making it a potential candidate for cancer research and therapy.

Dosage Effects in Animal Models

The effects of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of Erk2 and more pronounced cellular responses . High doses may also result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of Erk2 can impact metabolic pathways related to cell proliferation and survival

Transport and Distribution

The transport and distribution of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s activity and effectiveness in biochemical studies.

Subcellular Localization

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRVAPSMNJIVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656821 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172808-59-1 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)

![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)

![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)

![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)

![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)

![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)

![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)

![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)

![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)